![molecular formula C17H26OSe B14633921 Cyclohexanol, 4-(1,1-dimethylethyl)-1-[(phenylseleno)methyl]- CAS No. 54724-66-2](/img/structure/B14633921.png)
Cyclohexanol, 4-(1,1-dimethylethyl)-1-[(phenylseleno)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanol, 4-(1,1-dimethylethyl)-1-[(phenylseleno)methyl]- is an organic compound that belongs to the class of cyclohexanols This compound features a cyclohexanol ring substituted with a tert-butyl group and a phenylseleno group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanol, 4-(1,1-dimethylethyl)-1-[(phenylseleno)methyl]- typically involves the following steps:
Formation of the Cyclohexanol Ring: The cyclohexanol ring can be synthesized through the hydrogenation of phenol.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Addition of the Phenylseleno Group: The phenylseleno group can be added through a nucleophilic substitution reaction using phenylselenol and an appropriate leaving group.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. The specific methods may vary depending on the desired scale and application.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted cyclohexanol derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with molecular targets and pathways. The phenylseleno group can participate in redox reactions, influencing the compound’s reactivity and biological activity. The tert-butyl group provides steric hindrance, affecting the compound’s stability and interactions.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanol, 4-(1,1-dimethylethyl)-: Lacks the phenylseleno group.
Cyclohexanol, 1-[(phenylseleno)methyl]-: Lacks the tert-butyl group.
Cyclohexanol, 4-(1,1-dimethylethyl)-1-[(phenylthio)methyl]-: Contains a phenylthio group instead of a phenylseleno group.
Propiedades
Número CAS |
54724-66-2 |
|---|---|
Fórmula molecular |
C17H26OSe |
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
4-tert-butyl-1-(phenylselanylmethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C17H26OSe/c1-16(2,3)14-9-11-17(18,12-10-14)13-19-15-7-5-4-6-8-15/h4-8,14,18H,9-13H2,1-3H3 |
Clave InChI |
UTTVMZVYWCVCAS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1CCC(CC1)(C[Se]C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


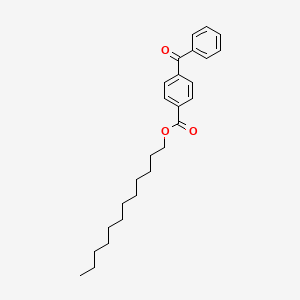
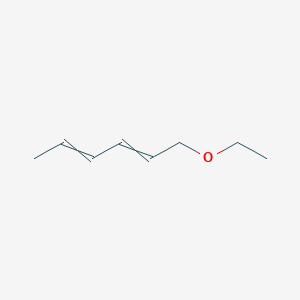
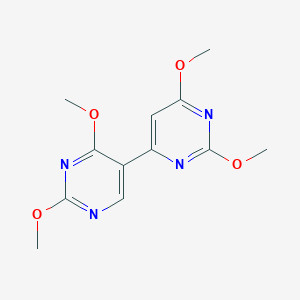
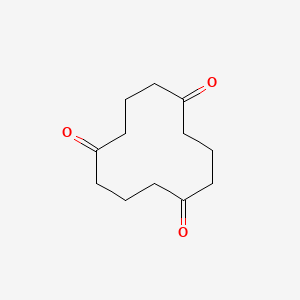



![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(4-methoxyphenyl)amino]-9,10-dioxo-](/img/structure/B14633878.png)
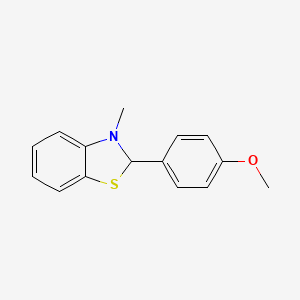
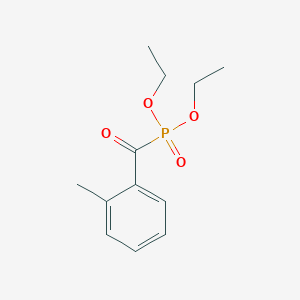

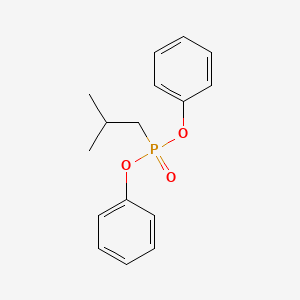
![5-Chloro-3-[2-(hydroxyimino)propyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B14633904.png)

